The synthesis of tyroservaltide typically involves solid-phase peptide synthesis, a method pioneered by Robert Merrifield. This approach allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support. The steps generally include:
The synthesis parameters such as temperature, reaction time, and solvent choice are critical for achieving high yields and purity .
Tyroservaltide has a well-defined molecular structure characterized by its three constituent amino acids linked by peptide bonds. The molecular formula is , with a molecular weight of approximately 273.28 g/mol.
Tyroservaltide participates in several chemical reactions typical of peptides:
These reactions are essential for understanding how tyroservaltide can be utilized in drug development and modification .
The mechanism of action of tyroservaltide primarily involves its ability to inhibit cancer cell proliferation and induce apoptosis (programmed cell death). Key aspects include:
Tyroservaltide has several promising applications in scientific research and medicine:
Research continues to explore these applications, focusing on enhancing the therapeutic index of tyroservaltide while minimizing potential toxicity .
Tyroservatide (YSV), a synthetic tripeptide with the sequence L-tyrosine-L-serine-L-valine (molecular formula: C₁₇H₂₅N₃O₆; molecular weight: 367.40 Da), represents an emerging class of bioactive peptides under investigation for overcoming chemotherapy resistance in solid tumors [3] [7]. Its development stems from the urgent need to address multi-drug resistance (MDR) in hepatocellular carcinoma (HCC), where conventional therapies frequently fail due to complex resistance mechanisms. YSV's compact structure enables unique interactions with key cellular targets involved in drug efflux, adhesion, and survival pathways, positioning it as a promising MDR modulator [7].
Hepatocellular carcinoma accounts for approximately 90% of primary liver cancers and ranks as the fourth leading cause of cancer-related deaths globally. An estimated 41,210 new cases occurred in the United States in 2023 alone, with incidence rates exhibiting marked geographic and sex-based disparities. East Asia and sub-Saharan Africa bear the highest burden, primarily due to endemic hepatitis B (HBV) and C (HCV) infections, which contribute to 54% of global HCC cases. Additional risk factors include chronic alcohol abuse (18%) and metabolic dysfunction-associated steatotic liver disease (13%), the latter increasingly driving HCC incidence in Western nations [2] [5].
The prognosis for advanced HCC remains dismal, with a 5-year survival rate below 20%. Approximately 80% of patients present with advanced disease, rendering them ineligible for curative interventions like surgical resection or transplantation. Systemic therapies, particularly tyrosine kinase inhibitors (TKIs) such as sorafenib and lenvatinib, offer limited survival benefits:
Table 1: Response Rates of First-Line TKIs in Advanced HCC
Therapeutic Agent | Objective Response Rate (%) | Median Overall Survival (Months) | Primary Resistance Challenges |
---|---|---|---|
Sorafenib | <5% | 8 → 11 (improvement) | Rapid development of resistance via EGFR amplification and CSC enrichment [2] [10] |
Lenvatinib | 24% | 13.6 | Angiogenic pathway reactivation (VEGF/VEGFR2), EMT induction [2] |
Regorafenib (second-line) | 11% | Not specified | Activation of Wnt/β-catenin and Hippo-YAP pathways [2] |
Resistance arises from tumor heterogeneity, compensatory signaling pathways, and dynamic adaptations in the tumor microenvironment (TME). Hypoxia-inducible factors (HIF-1α/HIF-2α) drive VEGF expression and metabolic reprogramming, further diminishing drug efficacy [2] [5]. These factors collectively underscore the critical need for novel agents like YSV that target resistance mechanisms.
MDR in HCC is a multifactorial phenomenon involving intrinsic and acquired resistance pathways:
Enhanced Drug Efflux: ATP-binding cassette (ABC) transporters, including P-glycoprotein (P-gp/ABCB1), multidrug resistance-associated proteins (MRPs), and breast cancer resistance protein (BCRP), are overexpressed in HCC. These proteins utilize ATP hydrolysis to expel chemotherapeutics (e.g., sorafenib, 5-fluorouracil) from tumor cells. TGF-β1 signaling induces P-gp and BCRP via the SMAD4/HOTAIR/miR-145 axis, reducing intracellular drug accumulation [5] [8]. Sorafenib-resistant HepG2 cells exhibit 3–5-fold upregulation of ABCC1-3 transporters, directly correlating with treatment failure [8].
Reduced Drug Uptake and Sequestration: Solute carrier (SLC) transporters, such as SLC46A3, are downregulated in >80% of HCC tissues, limiting intracellular drug penetration. Lysosomal sequestration further diminishes drug bioavailability. HCC cells with enlarged lysosomes demonstrate significantly higher sorafenib resistance due to drug trapping in acidic compartments [5] [8].
Metabolic Reprogramming: The Warburg effect (aerobic glycolysis) supports chemoresistance by generating biosynthetic intermediates and reducing reactive oxygen species (ROS). Cisplatin-resistant HCC cells exhibit elevated glutathione (GSH) and glutamate-cysteine ligase (GCLC), enhancing detoxification. HIF-1α activation promotes hexokinase and pyruvate kinase expression, accelerating glycolysis and enabling evasion of sorafenib-induced cytotoxicity [5] [6].
Apoptosis Evasion and Stemness: HCC cells overexpress anti-apoptotic proteins (Bcl-2, Bcl-xL, Mcl-1) and inhibit death receptors (CD95/Fas). Cancer stem cells (CSCs) expressing CD133, CD44, or EpCAM drive resistance through enhanced DNA repair and dormancy. Hepatic CSCs enrich 4–6-fold after sorafenib exposure via SREBP2-mediated cholesterol biosynthesis and Wnt/β-catenin activation [6] [10].
Epigenetic Modifications: Non-coding RNAs (e.g., lncRNA SNHG3, SNHG16) sponge tumor-suppressive miRNAs (miR-128, miR-140-5p) to activate EMT and drug efflux pathways. DNA hypermethylation silences tumor suppressors (e.g., NF2, KIBRA) via DNMT3A, sustaining Hippo pathway dysregulation [8].
The exploration of tripeptides as MDR modulators emerged from the limitations of early chemosensitizers. First-generation agents like verapamil (a calcium channel blocker) and cyclosporine A (an immunosuppressant) inhibited P-gp but caused severe off-target toxicity at effective concentrations [7]. This prompted research into endogenous peptide motifs with higher specificity and lower toxicity profiles.
YSV entered preclinical development following observations of its antitumor activity in murine Lewis lung carcinoma models. Early studies demonstrated its ability to inhibit proliferation and metastasis in human HCC BEL-7402 cells, prompting investigations into its MDR-reversal potential [7]. Key mechanisms identified include:
ABC Transporter Inhibition: In 5-fluorouracil-resistant BEL-7402/5-FU cells, YSV (0.4–0.8 mg/mL) significantly downregulated P-gp expression by >50% via modulation of membrane fluidity and transporter internalization. This increased intracellular doxorubicin accumulation by 2.3-fold, synergizing with cytotoxic agents [7].
Integrin-FAK Signaling Disruption: YSV suppresses phosphorylation of focal adhesion kinase (FAK) at Tyr397 and Tyr576/577 residues, critical sites for kinase activation. In highly metastatic lung cancer cells (95D, A549), YSV reduced FAK mRNA and protein expression by 60–70%, concomitant with downregulation of integrin β1 and β3 subunits [3]. This impaired tumor cell adhesion and invasion through Matrigel by >50% at 0.4 mg/mL [3].
Matrix Metalloproteinase (MMP) Inhibition: By inactivating FAK, YSV suppresses transcription and secretion of MMP-2 and MMP-9. Gelatin zymography assays confirmed dose-dependent reduction in MMP-2/9 activity in HCC and lung cancer cells, disrupting extracellular matrix degradation essential for metastasis [3].
Table 2: Experimental Effects of YSV on MDR Targets in Cancer Models
Mechanism | Experimental System | YSV Concentration | Key Outcome |
---|---|---|---|
P-gp Downregulation | BEL-7402/5-FU HCC cells | 0.4–0.8 mg/mL | ↓ P-gp expression by >50%; ↑ intracellular doxorubicin 2.3-fold [7] |
FAK Inhibition | 95D lung cancer cells | 0.2–0.4 mg/mL | ↓ FAK phosphorylation (Tyr397/576) by 60–70% [3] |
Integrin Suppression | A549 lung cancer cells | 0.4 mg/mL | ↓ Integrin β1/β3 mRNA and protein by >60% [3] |
Invasion Suppression | NCI-H1299 lung cancer cells | 0.4 mg/mL | ↓ Matrigel invasion by 52% [3] |
These multimodal actions distinguish YSV from earlier single-target MDR modulators. Its tripeptide structure enables simultaneous engagement of efflux pumps, adhesion receptors, and proteolytic enzymes—core components of the HCC resistance landscape [3] [7]. Current research focuses on optimizing YSV’s bioavailability and tumor targeting to translate these mechanisms into clinical benefit.
Concluding Remarks
Tyroservatide exemplifies the therapeutic potential of tripeptide-based scaffolds in overcoming MDR in HCC. By concurrently targeting drug efflux, integrin-FAK signaling, and MMP activity, it addresses interconnected resistance pathways that undermine conventional therapies. Future studies should explore synergistic combinations with TKIs and immunotherapies to maximize clinical impact.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7